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Compound of Interest

Compound Name:
4'-Bromo-2,2,2-

trifluoroacetophenone

Cat. No.: B124021 Get Quote

4'-Bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that has garnered

significant attention in synthetic organic chemistry and medicinal chemistry. Its unique

trifluoromethyl and bromo-substituted structure makes it a valuable intermediate and building

block for a wide range of more complex molecules. The presence of the trifluoromethyl group

can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the

bromo-substituent provides a reactive handle for various cross-coupling reactions. This

compound is notably used in the synthesis of carbonyl-bridged bithiazole derivatives and as a

reagent in the creation of MK-5046, a selective agonist for the Bombesin receptor subtype-3,

which has been investigated for obesity treatment.[1][2] A thorough understanding of its

physical properties is paramount for its effective use in laboratory synthesis, process

development, and quality control. This guide provides a comprehensive overview of these

properties, grounded in established experimental data and methodologies.

Core Physicochemical Characteristics
The fundamental physical properties of a compound dictate its behavior in different

environments and are crucial for designing synthetic routes, purification strategies, and

formulation processes.
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Property Value Source(s)

Chemical Name
1-(4-bromophenyl)-2,2,2-

trifluoroethan-1-one
[3][4][5]

Synonyms

4-Bromo-α,α,α-

trifluoroacetophenone, p-

Bromophenyl trifluoromethyl

ketone

CAS Number 16184-89-7 [3][4]

Molecular Formula C₈H₄BrF₃O [3][6]

Molecular Weight 253.02 g/mol [6]

Appearance

White to pale yellow crystals,

powder, or fused solid. May

also appear as a clear,

colorless to pale yellow liquid

(as melt).

[3][5][6]

Melting Point 26-30 °C (lit.) [1][2]

Boiling Point
95 °C at 4 mmHg (lit.); 72 °C at

6 Torr
[1][2][6]

Density 1.662 g/mL at 25 °C (lit.) [2][6]

Solubility Slightly soluble in water. [1][2][6][7]

Flash Point 96 °C (204.8 °F) - closed cup [6]

Spectroscopic Profile: Elucidating the Molecular
Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 4'-Bromo-2,2,2-trifluoroacetophenone, the spectra are consistent with its

structure.[3][5]

¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would show signals

corresponding to the aromatic protons on the bromophenyl ring. Due to the substitution

pattern, these protons would appear as a set of doublets in the aromatic region of the

spectrum.

¹³C NMR: The carbon NMR spectrum provides insight into the different carbon environments

within the molecule.[8] Key signals would include those for the trifluoromethyl carbon, the

carbonyl carbon, and the distinct carbons of the bromophenyl ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of this compound would be characterized by strong absorption bands corresponding

to:

The C=O (carbonyl) stretching of the ketone.

C-F stretching from the trifluoromethyl group.

C-Br stretching.

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information

about the fragmentation pattern of the molecule. The mass spectrum of 4'-Bromo-2,2,2-
trifluoroacetophenone shows a molecular ion peak corresponding to its molecular weight.[9]

The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result

in a characteristic M and M+2 peak pattern.

Experimental Protocols for Property Determination
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The following sections describe standardized, self-validating methodologies for determining key

physical properties. The rationale behind critical steps is explained to provide a deeper

understanding of the experimental design.

Melting Point Determination via Capillary Method
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure

compound.

Methodology:

Sample Preparation: A small amount of the crystalline 4'-Bromo-2,2,2-
trifluoroacetophenone is finely crushed into a powder. A capillary tube is tapped into the

powder to pack a small amount (2-3 mm high) of the sample into the closed end.

Instrumentation: The packed capillary tube is placed into a calibrated melting point

apparatus.

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per

minute) near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid are recorded. This range is

the melting point.

Causality and Trustworthiness:

Why fine powder? A finely powdered sample ensures uniform heat distribution, leading to a

more accurate and sharper melting range.

Why a slow heating rate? A slow rate allows the temperature of the heating block and the

sample to remain in thermal equilibrium, preventing an overestimation of the melting point.

This is a self-validating step; a rapid heating rate would produce a broad and inaccurate

range, signaling a flawed measurement.
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Sample Preparation Measurement

Crush crystals to
 a fine powder

Pack powder into
 capillary tube (2-3mm)

Ensures uniform
 heat transfer Place capillary in

 melting point apparatus
Heat slowly
(1-2 °C/min)

Record T_initial (first liquid)
 & T_final (all liquid)

Ensures thermal
 equilibrium Melting Point Range

(e.g., 26-30 °C)

Result is the
 melting range

1. Sample Preparation

2. Data Acquisition

3. Analysis

NMR:
Dissolve in CDCl₃

Calibrate Spectrometer

IR (ATR):
Place sample on crystal

MS:
Dissolve in volatile solvent

Load Sample & Run Scan

Process Raw Data

Interpret Spectrum

Final Spectroscopic Data
(¹H NMR, ¹³C NMR, IR, MS)

Confirms Structure
 & Purity
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Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.

Safety, Handling, and Storage
Proper handling of 4'-Bromo-2,2,2-trifluoroacetophenone is essential for laboratory safety.

Hazards: The compound is classified as an irritant. [6]It can cause skin irritation, serious eye

irritation, and may cause respiratory irritation. [6][10][11]* Precautions:

Use only in a well-ventilated area, such as a chemical fume hood. [10][11] * Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat. [11] * Avoid breathing dust, fumes, or vapors. [10][11] * Wash hands thoroughly

after handling. [10]* Storage: The compound is noted to be moisture-sensitive. [1][7]It

should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away

from oxidizing agents and moisture. [1][10]

Conclusion
4'-Bromo-2,2,2-trifluoroacetophenone is a crystalline solid at room temperature with a low

melting point and well-defined physical and spectroscopic properties. Its slight solubility in

water and characteristic spectroscopic signatures are key identifiers for quality control. A

comprehensive understanding of these properties, coupled with rigorous adherence to safety

protocols, enables researchers and drug development professionals to effectively utilize this

versatile chemical intermediate in the synthesis of novel compounds and active pharmaceutical

ingredients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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